REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([Cl:8])=[C:6](Cl)[N:5]=[C:4]([C:10]([OH:12])=[O:11])[CH:3]=1.C(N(CC)CC)C.[Cl:20][C:21]1[CH:26]=[CH:25][C:24](B(O)O)=[C:23]([F:30])[C:22]=1[O:31][CH3:32].Cl>C(#N)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O>[Cl:1][C:2]1[C:7]([Cl:8])=[C:6]([C:24]2[CH:25]=[CH:26][C:21]([Cl:20])=[C:22]([O:31][CH3:32])[C:23]=2[F:30])[N:5]=[C:4]([C:10]([OH:12])=[O:11])[CH:3]=1 |^1:39,58|
|
Name
|
|
Quantity
|
0.503 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC(=C1Cl)Cl)C(=O)O
|
Name
|
|
Quantity
|
0.042 g
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
5 g
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
5 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
6 mmol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1.951 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=C(C=C1)B(O)O)F)OC
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
349.9559
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
351.9531
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
353.95
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 50° C. for three more hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 50 mL three-necked flask equipped with a stirring bar and a condenser
|
Type
|
CUSTOM
|
Details
|
was sparged with nitrogen for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
In a one-necked flask were placed
|
Type
|
CUSTOM
|
Details
|
The solution was sparged with nitrogen for 15 minutes
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
slowly added to trichloropicolinic acid solution by a syringe pump at 50° C
|
Type
|
ADDITION
|
Details
|
The total addition time
|
Type
|
CUSTOM
|
Details
|
The LC results
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
ADDITION
|
Details
|
was added to the flask dropwise
|
Type
|
STIRRING
|
Details
|
The resulting slurry was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
a light brown solid was obtained
|
Type
|
FILTRATION
|
Details
|
After filtration and vacuum
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CUSTOM
|
Details
|
the white product (0.44 g, 92% LC purity, 58% yield) was obtained
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC(=NC(=C1Cl)C1=C(C(=C(C=C1)Cl)OC)F)C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |